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Abstract

(S)-Tropic acid, known chemically as (2S)-3-hydroxy-2-phenylpropanoic acid, is a crucial chiral
building block in the synthesis of several important pharmaceuticals, most notably the
anticholinergic agents atropine and hyoscyamine. A thorough understanding of its structural
and chemical properties is paramount for quality control, reaction monitoring, and drug
development. This guide provides a comprehensive overview of the key spectroscopic data for
(S)-tropic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and
Mass Spectrometry (MS). Detailed experimental protocols, tabulated data with peak
assignments, and a workflow for spectroscopic analysis are presented to serve as a vital
resource for researchers in the field.

Introduction

(S)-Tropic acid (CoH1003, Molar Mass: 166.17 g/mol ) is a carboxylic acid featuring a phenyl
group and a hydroxymethyl group attached to a chiral center. Its enantiomeric purity is critical
for the efficacy and safety of the active pharmaceutical ingredients (APIs) derived from it.
Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of
(S)-tropic acid. This document consolidates the *H NMR, 3C NMR, IR, and MS data to
facilitate its use in a research and development setting.
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Spectroscopic Data and Analysis

The following sections present the spectroscopic data for (S)-tropic acid. The data has been
compiled from various spectral databases and is presented with assignments corresponding to

the structure shown below.

Figure 1. Chemical Structure of (S)-Tropic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Spectra are typically recorded in deuterated solvents such as Deuterium Oxide
(D20), Chloroform-d (CDCls), or Dimethyl Sulfoxide-de (DMSO-de). The chemical shifts can
vary slightly depending on the solvent and concentration.[1][2]

Table 1: *H NMR Spectroscopic Data for Tropic Acid (Data reported for Tropic Acid in D20 at
pH 7.4)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
) Aromatic protons
7.31-7.41 Multiplet 5H
(CeHs-)
) Methine proton (-
4.04 - 4.08 Triplet 1H
CH(Ph)COOH)
Methylene proton (-
3.83-3.87 Doublet of doublets 1H CH20H,
diastereotopic)
Methylene proton (-
3.66 - 3.69 Doublet of doublets 1H CH20H,

diastereotopic)

Source: PubChem CID 10726.[3]

Table 2: 13C NMR Spectroscopic Data for Tropic Acid (Data reported for Tropic Acid in D20 at

pH 7.4)

Chemical Shift (ppm)

Assignment

183.00 Carboxylic acid carbon (-COOH)
141.48 Aromatic carbon (quaternary, C1)
131.53 Aromatic carbons (C3, C5)
130.91 Aromatic carbons (C2, C6)
129.88 Aromatic carbon (C4)

66.53 Methylene carbon (-CH20H)
59.65 Methine carbon (-CH(Ph)COOH)

Source: PubChem CID 10726.[3]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. For (S)-tropic
acid, key absorptions correspond to the hydroxyl, carbonyl, and aromatic groups.

Table 3: Key IR Absorption Bands for DL-Tropic Acid

Wavenumber (cm~?) Intensity Assignment

O-H stretch (from carboxylic

2500 - 3300 Strong, Broad )
acid)
3200 - 3550 Strong, Broad O-H stretch (from alcohol)
~3030 Medium Aromatic C-H stretch
~2900 Medium Aliphatic C-H stretch
C=0 stretch (from carboxylic
~1710 Strong, Sharp )
acid)
1450 - 1600 Medium-Weak Aromatic C=C bending
~1200 Strong C-O stretch (from acid/alcohol)

Source: Data compiled from general IR tables and spectra for similar compounds.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. Electron lonization (El) is a common technique that results in the formation of a
molecular ion and various fragments.

Table 4: Mass Spectrometry Data (EI) for DL-Tropic Acid
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
miz
166 ~5 [M]*, Molecular lon (CoH1003)*
[M - H20 - COJ* or [M - COOH
118 48
- H]+
104 32 [M - COOH - OH]* or [C7HsO]*
103 13 [CsH-O]*
91 53 [C7H7]*, Tropylium ion
77 14 [CeHs]*, Phenyl ion

Source: ChemicalBook, CAS 552-63-6.[5]

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of (S)-tropic acid in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, CDCI3) in a 5 mm NMR tube.[4] For 3C NMR, a
higher concentration (50-100 mg) is preferable.[6]

e [nternal Standard: Add a small amount of an internal reference standard, such as
tetramethylsilane (TMS), for calibration of the chemical shift scale to 0 ppm.[4]

» Data Acquisition: Place the sample in the NMR spectrometer. The magnetic field is locked
onto the deuterium signal of the solvent. The field is then shimmed to maximize
homogeneity.[4] Standard pulse sequences are used to acquire the *H and 13C spectra.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to
generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

IR Spectroscopy (KBr Pellet Method)
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o Sample Preparation: Grind 1-2 mg of solid (S)-tropic acid into a fine powder using an agate
mortar and pestle.[7]

e Mixing: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder and mix
thoroughly with the sample.[7] The KBr is used because it is transparent in the mid-IR range.

[3]

o Pellet Formation: Transfer the mixture to a die set and apply high pressure (e.g., 8-10 tons)
using a hydraulic press to form a thin, transparent pellet.[3][8]

e Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the
spectrum. A background spectrum using a pure KBr pellet is recorded for correction.[7]

Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce a small quantity of the volatile sample into the ion source of
the mass spectrometer, where it is vaporized under high vacuum.[9]

 |onization: Bombard the gaseous molecules with a beam of high-energy electrons (typically
70 eV).[9][10] This causes the molecule to eject an electron, forming a positively charged
molecular ion ([M]*), which can then undergo fragmentation.

e Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum that plots ion intensity versus m/z.

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final structural confirmation using multiple
spectroscopic techniques is a cornerstone of chemical analysis. The following diagram
illustrates this general workflow.
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Caption: General workflow for the spectroscopic analysis of (S)-tropic acid.

Conclusion

The spectroscopic data presented in this guide—H NMR, 3C NMR, IR, and MS—provide a
robust analytical basis for the identification and structural confirmation of (S)-tropic acid. The
characteristic chemical shifts, absorption frequencies, and fragmentation patterns serve as a
reliable fingerprint for this important pharmaceutical intermediate. The provided protocols offer
a standardized approach for obtaining high-quality spectral data, ensuring accuracy and
reproducibility in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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